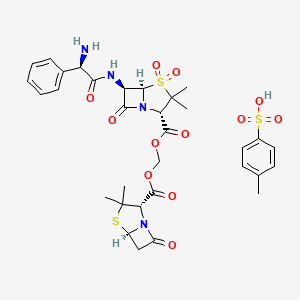
3-phenyl-2H-1,2,4-thiadiazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction].
Step 3: Final product obtained by [specific purification method].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reduced by [reducing agents] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagents], resulting in [substituted product].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent], [temperature], [solvent].
Reduction: [Reducing agent], [temperature], [solvent].
Substitution: [Substituting agent], [catalyst], [temperature].
Major Products: The major products formed from these reactions are [list of products], each with distinct properties and applications.
Scientific Research Applications
Compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects in [specific diseases].
Industry: Utilized in the production of [industrial products] and as an additive in [specific processes].
Mechanism of Action
The mechanism by which compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” exerts its effects involves interaction with specific molecular targets and pathways. It binds to [specific target] and modulates [specific pathway], leading to [biological effect]. This mechanism is crucial for its applications in [specific field].
Comparison with Similar Compounds
Compound A: Shares [similarity] but differs in [specific aspect].
Compound B: Known for [specific property], making it distinct from “3-phenyl-2H-1,2,4-thiadiazol-5-one”.
Compound C: Used in [specific application], highlighting the uniqueness of “this compound”.
Uniqueness: Compound “this compound” stands out due to its [unique property], which makes it particularly valuable in [specific application].
Properties
IUPAC Name |
3-phenyl-2H-1,2,4-thiadiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGVJHOPAAGFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)SN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)SN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-phenylacetic acid](/img/structure/B7910523.png)
![8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910529.png)


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B7910593.png)


![tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate](/img/structure/B7910608.png)


